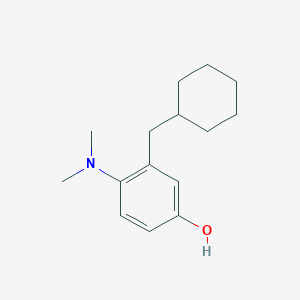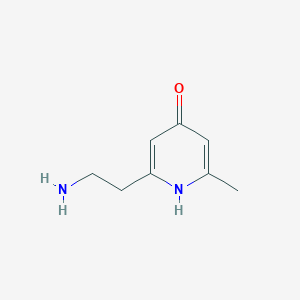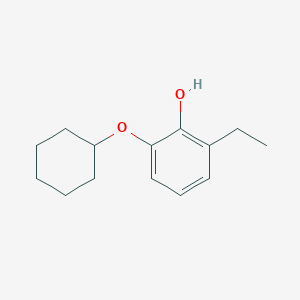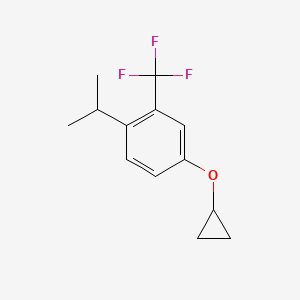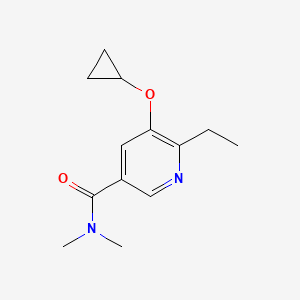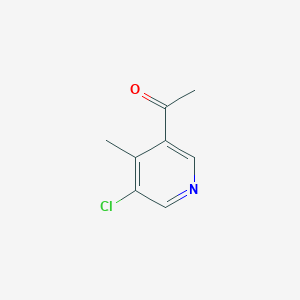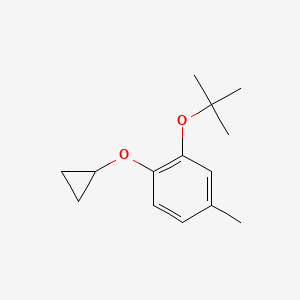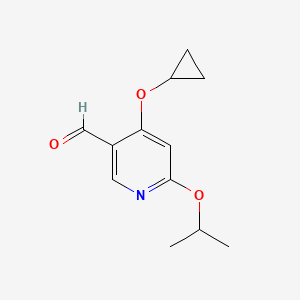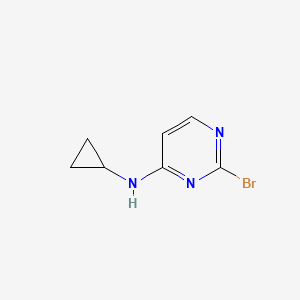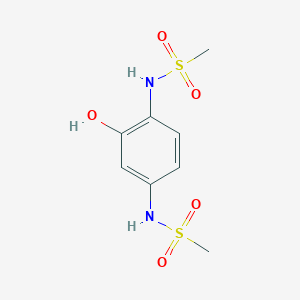
N,N'-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It is characterized by the presence of two methanesulfonamide groups attached to a phenylene ring, which also has a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide typically involves the reaction of 2-hydroxy-1,4-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(1,2-Phenylene)dimethanesulfonamide
- N,N’-(1,3-Phenylene)dimethanesulfonamide
- N,N’-(1,4-Phenylene)dimethanesulfonamide
Uniqueness
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide is unique due to the presence of the hydroxyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C8H12N2O5S2 |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
N-[3-hydroxy-4-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O5S2/c1-16(12,13)9-6-3-4-7(8(11)5-6)10-17(2,14)15/h3-5,9-11H,1-2H3 |
Clave InChI |
NDLFQFOZOBMMHG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
